2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic Acid
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic Acid” consists of a quinoline core with a bromo, trifluoromethyl, and carboxylic acid substituents . The exact structure can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic Acid” include its molecular weight, which is 320.06 g/mol. Other properties like melting point, boiling point, and density can be found in databases like ChemicalBook .Scientific Research Applications
Synthetic Methodology
The synthesis of 2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid itself involves interesting chemistry. Researchers have developed efficient methods to access this compound, including transition-metal-catalyzed cross-coupling reactions. These synthetic routes contribute to the broader field of organic synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
The mode of action of this compound is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it may influence pathways related to carbon-carbon bond formation. The downstream effects of these pathways could include the synthesis of complex organic compounds.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it may contribute to the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.
properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-4-7(11(13,14)15)5-2-1-3-6(10(17)18)9(5)16-8/h1-4H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFFDHBTAVDNLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-(trifluoromethyl)quinoline-8-carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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